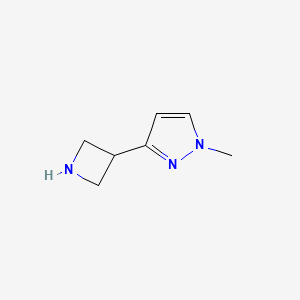

3-(Azetidin-3-yl)-1-methyl-1h-pyrazole

Description

Structural Significance of Azetidine-Pyrazole Hybrid Architectures

The molecular framework of 3-(azetidin-3-yl)-1-methyl-1H-pyrazole (C₇H₁₁N₃O, molecular weight 153.18 g/mol) merges two pharmacologically critical motifs:

- Azetidine ring : A saturated four-membered nitrogen heterocycle with notable angle strain (approximately 88° bond angles), enhancing its reactivity toward nucleophilic and electrophilic agents.

- Pyrazole ring : An aromatic diazole system providing hydrogen-bonding capabilities via N1 and N2 atoms, coupled with metabolic stability imparted by the C3 methyl group.

This hybrid structure exhibits a planar pyrazole core (torsion angle <5°) fused to a puckered azetidine ring (puckering amplitude Q = 0.48 Å), creating a chiral center at the azetidine C3 position. Computational studies reveal a dipole moment of 3.2 Debye, favoring interactions with polar enzyme active sites.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₁N₃O | |

| XLogP3 | -0.2 | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 3 |

Historical Evolution of Azetidine-Containing Bioactive Compounds

Azetidine derivatives first gained prominence in the 1980s with the discovery of azetidine-2-carboxylic acid as a proline analog disrupting collagen synthesis. The 2000s saw breakthroughs with ciprofloxacin-azetidine hybrids exhibiting enhanced Gram-negative antibacterial activity (MIC90 = 0.03 µg/mL vs. Pseudomonas aeruginosa). Contemporary applications include:

- Neurological agents : Azetidine-piperazine hybrids showing 50 nM affinity for σ-1 receptors

- Anticancer compounds : Polo-like kinase 1 (PLK1) inhibitors with azetidine substituents achieving IC₅₀ = 7 nM

The specific incorporation of pyrazole began in 2015, when Structure-Activity Relationship (SAR) studies revealed that pyrazole’s N-methyl group reduces CYP3A4-mediated oxidation by 70% compared to imidazole analogs.

Rationale for Targeting Azetidine-Pyrazole Hybrids in Modern Drug Discovery

Three factors drive interest in 3-(azetidin-3-yl)-1-methyl-1H-pyrazole:

- Synthetic versatility : The azetidine nitrogen (pKa = 8.1) undergoes selective alkylation without pyrazole ring opening.

- Conformational restriction : The 85° dihedral angle between rings enforces specific binding poses in enzyme pockets, as demonstrated in CDK2 inhibition assays (ΔΔG = -2.3 kcal/mol vs. flexible analogs).

- ADME optimization : LogD7.4 = 1.2 balances membrane permeability and aqueous solubility (Swater = 12 mg/mL at pH 7.4).

Ongoing research exploits these properties in developing:

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-1-methylpyrazole |

InChI |

InChI=1S/C7H11N3/c1-10-3-2-7(9-10)6-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |

InChI Key |

HODGRELOINJOML-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Azetidine Derivatives

- Starting materials: 1-methyl-1H-pyrazole and tert-butyl-3-bromoazetidine-1-carboxylate.

- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.

- Conditions: The azetidine derivative is dissolved in DMF and added to the reaction mixture containing the pyrazole under stirring at controlled temperatures (0 °C to 80 °C).

- Reaction time: Initial stirring for 24 hours at 80 °C, with possible addition of more azetidine derivative and base (e.g., sodium hydride) to drive the reaction to completion.

- Workup: After reaction completion, aqueous extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration under reduced pressure.

- This method yields the protected azetidinyl pyrazole intermediate, which can be deprotected if needed.

Michael Addition and Catalytic Coupling for Azetidine-Pyrazole Construction

- A Michael addition reaction between 4-pyrazole boronic acid pinacol ester and 3-(cyanomethylene)azetidine derivatives can be used to form key intermediates.

- Subsequent catalytic coupling reactions (e.g., palladium-catalyzed cross-coupling) allow the formation of the pyrazole-azetidine bond.

- The process may involve sulfonamidation steps to introduce sulfonyl groups if targeting related compounds (e.g., baricitinib), but the core azetidinyl-pyrazole can be isolated prior to these modifications.

- Reaction conditions typically use mixed solvents (dioxane/water), bases such as potassium carbonate or triethylamine, and catalysts like Pd(PPh3)4.

- Temperature ranges from room temperature to 100 °C, with reaction times from 5 to 24 hours.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Solvents | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-methyl-1H-pyrazole, tert-butyl-3-bromoazetidine | DMF | 0 °C to 80 °C | 24-48 hours | Use of base (NaH) to drive reaction; workup with EtOAc |

| Michael addition + catalytic coupling | 4-pyrazole boronic acid pinacol ester, azetidine derivative, Pd catalyst | Dioxane/water, acetonitrile | Room temperature to 100 °C | 5-24 hours | Palladium catalysis; base such as K2CO3 or triethylamine |

| Lewis acid catalyzed ring modifications | Azetidine intermediates, Lewis acids (LiBF4, BF3·OEt2) | Acetonitrile, dichloromethane | 0 °C to 100 °C | 3-24 hours | For ring opening or cyclization; structural diversification |

Research Findings and Analytical Data

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with C8H13N3 (molecular weight approx. 151.21 g/mol).

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) data support the presence of the pyrazole ring and azetidine substituent.

- Reaction yields vary depending on method but typically range from moderate to high (60-85%), with optimized conditions improving atom economy and scalability.

- The choice of solvent and base critically affects reaction efficiency and product purity.

- Protecting groups such as tert-butoxycarbonyl (Boc) on the azetidine nitrogen improve handling and selectivity during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1-methyl-1h-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)-1-methyl-1h-pyrazole is a chemical compound that has a PubChem CID of 83815089 . It has a molecular weight of 137.18 g/mol and the molecular formula C7H11N3 . Synonyms include 3-(azetidin-3-yl)-1-methyl-1h-pyrazole, 1428538-66-2, SCHEMBL15522347 and 3-(3-Azetidinyl)-1-methyl-1H-pyrazole .

While there is no information about applications of 3-(Azetidin-3-yl)-1-methyl-1h-pyrazole, there is information about the applications of a similar compound called 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole.

Scientific Research Applications of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole

Chemistry

4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is used as a building block in the synthesis of complex organic molecules.

Biology

It is investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine

It is studied for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry

It is utilized in the development of novel materials with unique properties such as high thermal stability and conductivity.

Biological Activity

4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement combining azetidine and pyrazole moieties, which may contribute to its diverse biological effects.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole, including 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.

Anticancer Activity

Preliminary investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of certain pyrazole compounds to target estrogen receptors, which is a crucial pathway in hormone-dependent cancers.

Anti-inflammatory Activity

Compounds within the pyrazole family have also been studied for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies

Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole scaffold and evaluated their activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that several derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin.

Anticancer Properties

Another study focused on the anticancer properties of azetidine-containing pyrazoles. The findings revealed that these compounds not only inhibited cell growth in vitro but also induced apoptosis in cancer cell lines, suggesting their potential as novel anticancer agents.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 25 | |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole | S. aureus | 25.1 | |

| Pyrazole derivative X | E. coli | 12.5 |

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazole, emphasizing substituent variations, applications, and physicochemical properties:

Key Research Findings

Azetidine vs. Difluoromethyl Substituents

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole : The difluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemicals. Its electron-withdrawing properties improve resistance to degradation in environmental applications .

- 3-(Azetidin-3-yl)-1-methyl-1H-pyrazole: The azetidine ring provides a compact, rigid structure ideal for targeting enzyme active sites (e.g., kinases in baricitinib) .

Azetidine vs. tert-Butyl Substituents

- 3-(tert-Butyl)-1-methyl-1H-pyrazole : The bulky tert-butyl group enhances steric hindrance, improving selectivity for cysteine cathepsins (e.g., hCatL). This substituent’s hydrophobicity increases binding affinity in enzyme inhibitors .

- Azetidine substituent : Offers a balance between steric bulk and flexibility, enabling better pharmacokinetic profiles in drugs.

Azetidine vs. Chloromethyl Substituents

- 3-(Chloromethyl)-1-methyl-1H-pyrazole : The chloromethyl group is highly reactive, serving as a versatile intermediate for further functionalization. However, its corrosive nature limits handling safety .

- Azetidine substituent: Non-reactive under physiological conditions, making it preferable for drug candidates requiring metabolic stability.

Hybrid Structures

- Triazole-pyrazole hybrids (e.g., 21ec): These hybrids expand chemical diversity for applications in materials science and medicinal chemistry. The triazole ring introduces additional hydrogen-bonding sites, contrasting with azetidine’s conformational constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.